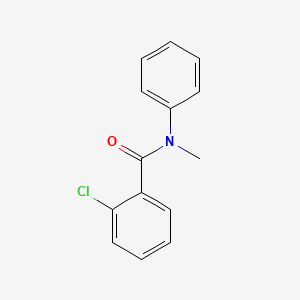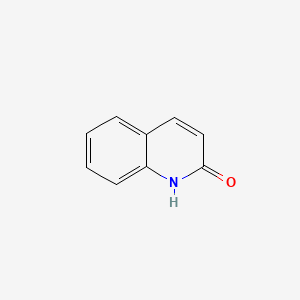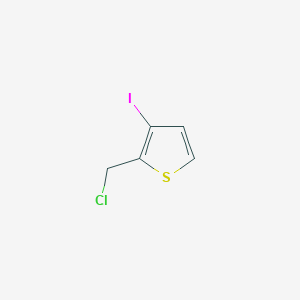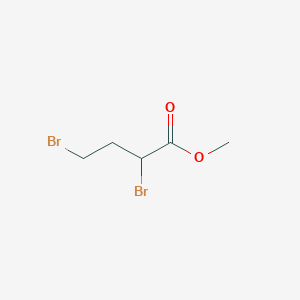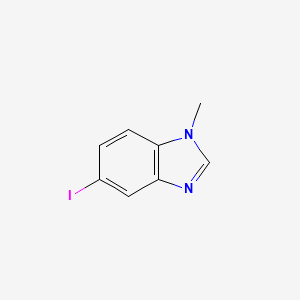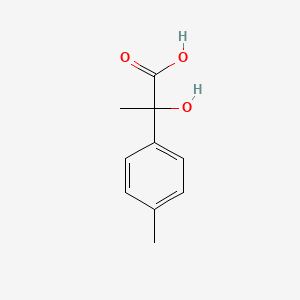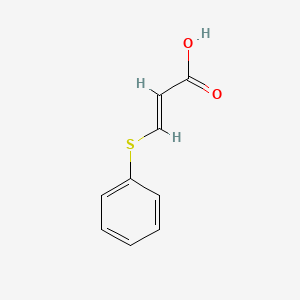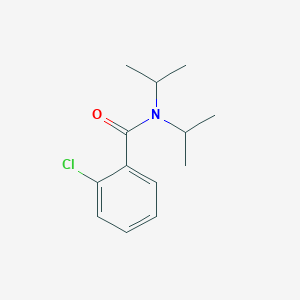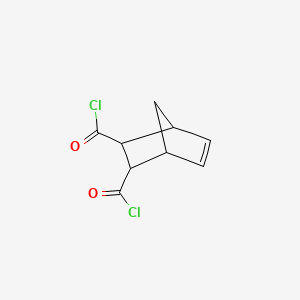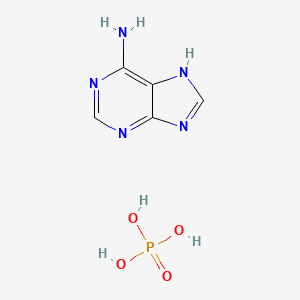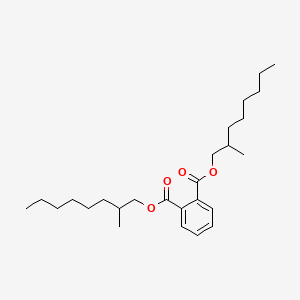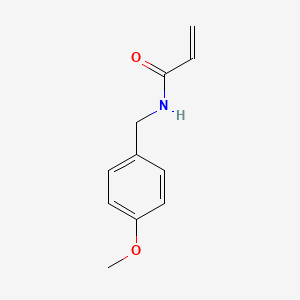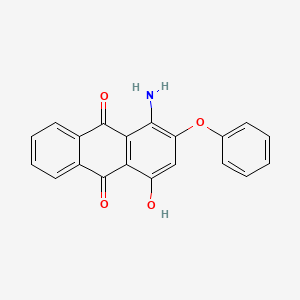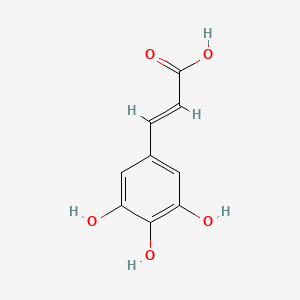
3,4,5-Trihydroxycinnamic acid
Overview
Description
3,4,5-Trihydroxycinnamic acid is a derivative of hydroxycinnamic acids, which are naturally occurring compounds found in various plants. This compound is known for its antioxidant properties and has been identified in Rooibos tea . It possesses a wide range of biological activities, including anti-inflammatory and neuroprotective properties .
Mechanism of Action
Target of Action
3,4,5-Trihydroxycinnamic acid (THCA) primarily targets vascular leakage and inflammatory responses . It has been shown to inhibit the lipopolysaccharide (LPS)-induced inflammatory response by increasing the expression of SIRT1 in human umbilical vein endothelial cells . THCA also targets TNF-α/IFN-γ-stimulated HaCaT cells , exerting anti-inflammatory effects .
Mode of Action
THCA interacts with its targets by inhibiting the inflammatory response and increasing the expression of SIRT1 . It also suppresses the secretion and mRNA expression levels of various interleukins and chemokines in TNF-α/IFN-γ-stimulated HaCaT cells . Furthermore, THCA inhibits the activation of AKT, ERK, and nuclear factor-κB in these cells .
Biochemical Pathways
The biochemical pathways affected by THCA include the heme-oxygenase-1 (HO-1) pathway and the mitogen-activated protein kinases (MAPKs)/nuclear factor-κB (NF-κB) signaling pathway . THCA increases the expression of HO-1 and decreases macrophage infiltration in LPS-induced septic kidney . It also suppresses the activation of MAPKs and NF-κB in TNF-α/IFN-γ-stimulated HaCaT cells .
Result of Action
The molecular and cellular effects of THCA’s action include the reduction of macrophage infiltration and the increase of HO-1 expression in LPS-challenged septic kidney . It also significantly attenuates degranulation of mast cells through the inhibition of MAPKs/NF-κB signaling pathway in RBL-2H3 cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of THCA. For instance, THCA is a phenolic compound found in the bark of Betula pubescens , suggesting that its natural environment and extraction method may impact its bioactivity. Moreover, the effect of THCA on the environment has been studied in the context of increasing the carbon and nitrogen compounds transformation processes occurring in biological wastewater treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions
3,4,5-Trihydroxycinnamic acid can be synthesized through various methods. One of the green and sustainable methods involves the biocatalytic production from palm oil mill effluent using p-hydroxyphenylacetate hydroxylase . This method is eco-friendly and utilizes renewable biomass.
Industrial Production Methods
The industrial production of this compound often involves the extraction from plant sources or the use of biocatalytic processes. The biocatalytic method is preferred due to its sustainability and lower environmental impact .
Chemical Reactions Analysis
Types of Reactions
3,4,5-Trihydroxycinnamic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: It can undergo substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like acetic anhydride can be used for acetylation reactions.
Major Products Formed
Oxidation: Quinones.
Reduction: Dihydro derivatives.
Substitution: Acetylated derivatives.
Scientific Research Applications
3,4,5-Trihydroxycinnamic acid has numerous applications in scientific research:
Chemistry: Used as an antioxidant in various chemical reactions.
Biology: Studied for its anti-inflammatory and neuroprotective effects.
Medicine: Potential therapeutic agent for conditions like sepsis and inflammatory diseases.
Industry: Used in the production of pharmaceuticals and as a natural preservative in food products.
Comparison with Similar Compounds
Similar Compounds
- Cinnamic acid
- p-Coumaric acid (4-hydroxycinnamic acid)
- Caffeic acid (3,4-dihydroxycinnamic acid)
- Ferulic acid
- Sinapic acid
- Chlorogenic acid
- Rosmarinic acid
Uniqueness
3,4,5-Trihydroxycinnamic acid is unique due to the presence of three hydroxyl groups on the aromatic ring, which enhances its antioxidant properties compared to other hydroxycinnamic acids. This structural feature contributes to its potent biological activities, making it a valuable compound in various applications .
Properties
IUPAC Name |
(E)-3-(3,4,5-trihydroxyphenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O5/c10-6-3-5(1-2-8(12)13)4-7(11)9(6)14/h1-4,10-11,14H,(H,12,13)/b2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACEAELOMUCBPJP-OWOJBTEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)O)O)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C(=C1O)O)O)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6093-59-0, 709007-50-1 | |
| Record name | NSC153688 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=153688 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(3,4,5-trihydroxyphenyl)prop-2-enoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 3,4,5-Trihydroxycinnamic acid has been shown to interact with several molecular targets, leading to a cascade of downstream effects. It effectively inhibits the activation of NF-κB, a key transcription factor involved in inflammation, by suppressing the degradation of IκB, which sequesters NF-κB in the cytoplasm [, , ]. This inhibition leads to a decrease in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 [, , , ]. Additionally, this compound activates the Nrf2 pathway, promoting the expression of the antioxidant enzyme heme oxygenase-1 (HO-1) [, , , ], ultimately contributing to its anti-inflammatory and cytoprotective effects.
A: this compound is a trihydroxylated derivative of cinnamic acid. Its molecular formula is C9H8O5 and its molecular weight is 196.16 g/mol []. Spectroscopic analyses, including Raman spectroscopy and ab initio calculations, reveal that the molecule predominantly adopts a planar geometry, primarily due to the stabilizing effect of π-electron delocalization [].
A: Yes, studies have investigated the structure-activity relationship of cinnamic acid derivatives, including this compound. Research indicates that the number and position of hydroxyl groups on the aromatic ring significantly influence the molecule's antioxidant and anti-cancer properties [, ]. For example, increasing the number of hydroxyl groups generally enhances the inhibitory effects on cancer cell growth [].
A: Research suggests that this compound is biosynthesized from precursors within the shikimate pathway [, ]. Specifically, studies utilizing 13C-labeled glucose have pointed to 5-dehydroshikimate as a likely precursor []. Pathways involving phenylalanine, caffeic acid, or direct conversion from this compound have been largely ruled out as major contributors [].
A: While this compound itself may not possess direct catalytic properties, enzymes like p-hydroxyphenylacetate 3-hydroxylase (HPAH) can utilize it as a substrate [, , ]. HPAH catalyzes the synthesis of 3,4,5-trihydroxyphenyl)acetic acid from this compound []. This biocatalytic process holds potential for the green and sustainable production of valuable compounds from renewable resources [, , ].
A: Numerous in vitro and in vivo studies have been conducted to elucidate the biological activity of this compound. In vitro studies using LPS-stimulated BV2 microglial cells demonstrated its ability to suppress the production of pro-inflammatory mediators like NO, TNF-α, and IL-1β [, ]. Furthermore, this compound exhibited anti-inflammatory effects in LPS-challenged human umbilical vein endothelial cells by suppressing the expression of adhesion molecules like ICAM-1 and VCAM-1 [].
A: Research shows that this compound exhibits anti-allergic properties by suppressing mast cell activation []. In a study using rat basophilic leukemia (RBL-2H3) cells, this compound significantly attenuated the release of inflammatory mediators like TNF-α, β-hexosaminidase, and histamine, which are typically released upon mast cell degranulation [].
ANone: Yes, this compound has shown promise as a potential therapeutic agent for various diseases, including:
- Sepsis: Research suggests that this compound may offer protection against sepsis by increasing heme oxygenase-1 (HO-1) expression and reducing macrophage infiltration in the kidneys [, ].
- Acute Lung Injury: Studies indicate that this compound attenuates LPS-induced acute lung injury by downregulating inflammatory molecules and activating the HO-1/AMPK pathway [].
- Asthma: Research has shown that this compound exerts anti-asthmatic effects both in vitro and in vivo [].
A: Computational studies, including molecular docking simulations, have been conducted to understand the interactions of this compound derivatives with biological targets [, ]. These studies provide insights into the binding modes and potential mechanisms of action of these compounds.
A: Yes, this compound, often found in its esterified forms, has been identified in various plant sources. It is a constituent of lentil (Lens culinaris) aerial parts, where it is present as an acylating group in kaempferol and quercetin glycosides []. These findings highlight the presence of this compound in the human diet through plant-based foods.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


